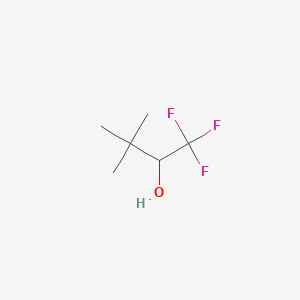

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol

説明

特性

IUPAC Name |

1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVPWDLBCRTOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446331 | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-60-4 | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Fluorination and Functional Group Transformation Approaches

The synthesis of fluorinated alcohols such as this compound often involves the introduction of the trifluoromethyl group onto a suitable precursor followed by functional group transformations to install the hydroxyl group at the 2-position.

Halogenated Precursors and Hydrogenolysis: One common strategy involves starting from halogenated trifluoromethyl ketones or related compounds, which undergo hydrogenolysis in the presence of transition metal catalysts (e.g., palladium or nickel catalysts) under controlled temperature and pressure in aqueous or organic media. This process selectively reduces halogen substituents while preserving the trifluoromethyl group, enabling subsequent conversion to the corresponding alcohol.

Chlorine/Fluorine Exchange Reactions: For related trifluoromethyl-containing compounds, chlorine/fluorine exchange reactions on chlorinated precursors using fluorinating agents or vapor-phase fluorination with metal fluoride catalysts have been reported. While these methods are more common in pyridine derivatives, analogous approaches may be adapted for aliphatic trifluoromethyl compounds to introduce trifluoromethyl groups or modify halogen substituents prior to alcohol formation.

Synthesis via Trifluoromethylated Building Blocks and Cyclocondensation

Another approach involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride, which can be incorporated into larger molecules through condensation or addition reactions, followed by reduction or hydrolysis to yield the target alcohol.

Multi-Step Synthetic Routes Involving Amine Intermediates

Industrial and research syntheses sometimes proceed via amine intermediates such as 1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride, which is structurally related and can be converted to the corresponding alcohol through oxidation or substitution reactions.

The amine hydrochloride is synthesized through multi-step reactions requiring precise control of temperature, pressure, and reaction conditions to optimize yield and purity. Analytical methods such as NMR and mass spectrometry confirm the structure and purity of intermediates.

Conversion of such amine intermediates to the alcohol may involve oxidation or hydrolysis steps under controlled conditions, although specific protocols for this transformation are less commonly detailed in open literature.

Reaction Conditions and Catalysts

Research Findings and Yield Optimization

The hydrogenolysis method for trifluoromethyl ketones has been demonstrated to achieve yields up to 78% for trifluoroacetone derivatives under optimized conditions with high purity (99.9%) after distillation.

Vapor-phase chlorination/fluorination methods allow for tuning of substitution patterns by adjusting chlorine gas molar ratios and reaction temperatures, though some by-products may form, requiring catalytic hydrogenolysis recycling steps to improve overall yield and cost efficiency.

Use of trifluoromethyl-containing building blocks in cyclocondensation reactions provides versatility in synthesizing various trifluoromethylated alcohols and related compounds, with yields depending on the specific substrates and catalysts employed.

Summary Table of Key Preparation Methods

This synthesis overview reflects the current state of knowledge on the preparation of this compound and related compounds. The methods involve advanced fluorination techniques, catalytic hydrogenolysis, and strategic use of trifluoromethyl building blocks. Optimization of reaction conditions and catalyst selection is crucial for achieving high yields and purity suitable for research and industrial applications.

化学反応の分析

Types of Reactions

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.

Substitution: Formation of various trifluoromethyl derivatives.

科学的研究の応用

Chemistry

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance lipophilicity, facilitating the penetration of cell membranes and interaction with various molecular targets. This property allows it to be used in:

- Synthesis of Pharmaceuticals : It is utilized in developing drugs targeting metabolic pathways due to its ability to modulate enzyme activity .

- Agrochemicals Production : The compound is involved in synthesizing various agrochemicals, enhancing their effectiveness through improved chemical stability and bioactivity .

Biology

In biological research, this compound is used for studying enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to explore:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is crucial for understanding metabolic pathways and drug design .

- Microtubule Stabilization : Studies have shown that compounds similar to this compound can stabilize microtubules in cellular models, suggesting potential applications in treating neurodegenerative diseases .

Medicine

The compound is significant in medicinal chemistry for the development of new therapeutic agents. Notable applications include:

- Drug Development : It has been explored as a scaffold for creating novel drugs with improved pharmacological properties .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for antibiotic development .

Industry

In industrial applications, this compound is employed in:

- Specialty Chemicals Production : Its unique chemical properties make it suitable for synthesizing specialty chemicals used in diverse applications such as coatings and adhesives .

- Continuous Flow Reactors : The compound is often produced using advanced synthetic methods like continuous flow reactors to ensure high purity and consistent quality .

Case Study 1: Synthesis of Pharmaceuticals

A study focused on synthesizing a series of pharmaceutical compounds using this compound as an intermediate demonstrated its effectiveness in enhancing the yield and purity of the final products. Researchers reported a significant increase in the efficiency of drug synthesis processes when utilizing this compound compared to traditional methods.

Case Study 2: Microtubule Stabilization

Research conducted on the effects of microtubule-stabilizing compounds revealed that derivatives of this compound showed promising results in enhancing tubulin polymerization. These findings suggest potential therapeutic applications for neurodegenerative diseases where microtubule stabilization is beneficial.

作用機序

The mechanism of action of 1,1,1-trifluoro-3,3-dimethylbutan-2-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

類似化合物との比較

Structural and Functional Analogues

Key Differences in Reactivity and Properties

Acidity: The CF₃ group in this compound significantly lowers the pKa (~12–14) compared to 3,3-Dimethyl-2-butanol (pKa ~18–20) due to electron withdrawal .

Chromatographic Behavior : Diastereomers derived from the trifluoro compound elute earlier than those with tert-butyl groups, attributed to the smaller van der Waals radius of CF₃ (5.1 Å vs. 6.1 Å for tert-butyl) .

Synthetic Utility: The phenyl-substituted analog undergoes Ritter reactions to form heterocycles , while the fluorinated alcohol may resist such reactions due to CF�3 stabilization. Fluorinated alcohols are preferred in pharmaceuticals for metabolic stability (e.g., buprenorphine analogs ).

生物活性

1,1,1-Trifluoro-3,3-dimethylbutan-2-ol is a fluorinated alcohol notable for its unique chemical properties and potential biological activities. Its molecular formula is C6H11F3O, and it is characterized by the presence of three fluorine atoms and two methyl groups attached to a butan-2-ol backbone. This compound has gained attention in medicinal chemistry due to its enhanced lipophilicity and metabolic stability, which are critical for biological interactions.

The trifluoromethyl group in this compound significantly influences its reactivity and interactions within biological systems. The compound's structure allows for increased solubility in lipid membranes, facilitating better absorption and distribution in organisms .

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit antimicrobial activity. For instance, studies have shown that similar fluorinated ketones can act as effective antimicrobial agents. The lipophilic nature of this compound enhances its ability to penetrate microbial cell membranes.

Enzyme Interactions

The presence of the trifluoromethyl group can alter enzyme kinetics and substrate specificity. This modification can be advantageous in drug design, allowing the compound to interact with various biological targets more effectively. Preliminary studies suggest that this compound may influence pathways related to metabolic stability and enzyme activity.

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been suggested that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structural characteristics and the specific cancer type being targeted .

Study 1: Anticancer Activity

A study investigated the effects of this compound on specific cancer cell lines. The results indicated that this compound could inhibit cell proliferation through mechanisms involving microtubule stabilization. This aligns with findings from other fluorinated compounds that have shown similar anticancer properties .

Study 2: Microbial Inhibition

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects compared to control groups, suggesting its potential application as an antimicrobial agent in pharmaceutical formulations .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,1,1-trifluoro-3,3-dimethylbutan-2-ol, and how can stereochemical purity be validated experimentally?

- Methodological Answer : The compound is synthesized via stereocontrolled methods such as asymmetric fluorination or nucleophilic trifluoromethylation. For example, Shimizu et al. (2018) employed fluorinated ketone precursors in stereoselective reductions using chiral catalysts . To validate stereochemical purity, researchers should use a combination of and NMR spectroscopy, complemented by chiral HPLC or X-ray crystallography. For instance, 1,1,1-trifluoro-3,3-diphenylbutan-2-one (a structurally similar compound) showed distinct NMR signals for stereoisomers (δ 7.44–7.16 ppm, multiplet patterns) .

Q. How can the stability of this compound under varying experimental conditions (e.g., pH, temperature) be systematically assessed?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) and thermal stress (e.g., 60°C for 72 hours). Monitor changes via LC-MS and NMR to detect hydrolysis or decomposition products. PubChem data (DSSTox ID: DTXSID30446331) confirms the compound’s sensitivity to strong bases due to the labile β-hydroxyl group .

Q. What spectroscopic techniques are most effective for characterizing the trifluoromethyl and tertiary alcohol groups in this compound?

- Methodological Answer :

- NMR : The trifluoromethyl group exhibits a singlet near δ -60 to -70 ppm, as seen in analogous trifluoromethyl ketones .

- IR Spectroscopy : The hydroxyl stretch (O–H) appears as a broad peak at ~3400 cm, while C–F stretches are observed at 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion [M+H] at m/z 162.08 (CHFO) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl and trifluoromethyl groups influence reaction pathways in nucleophilic substitutions or oxidations?

- Methodological Answer : The bulky 3,3-dimethyl group hinders nucleophilic attack at the β-carbon, favoring elimination over substitution. Computational studies (DFT) can model transition states to compare activation barriers. For example, in oxidations, the electron-withdrawing trifluoromethyl group stabilizes intermediates, as shown in studies of 1,1,1-trifluoroacetone derivatives . Experimental validation involves kinetic isotope effects or Hammett plots using substituted analogs.

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for conformational isomers?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic equilibria. For example, NMR signals for rotamers may coalesce at higher temperatures (VT-NMR). Compare experimental and shifts with DFT-optimized structures (using solvents like CDCl in Gaussian calculations). A study on 1,1,1-trifluoro-3,3-diphenylbutan-2-one resolved such conflicts by correlating NOESY cross-peaks with computed dihedral angles .

Q. How can solvent polarity impact the compound’s reactivity in catalytic asymmetric syntheses?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates and stabilize charged transition states. In contrast, nonpolar solvents (e.g., hexane) may favor stereoselectivity by reducing competing side reactions. Systematic screening using a Design of Experiments (DoE) approach (varying solvent dielectric constants) can optimize enantiomeric excess (ee). For instance, hexane yielded 98% ee in a related trifluoromethyl ketone synthesis .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The compound’s low melting point and hygroscopic nature complicate crystallization. Strategies include:

- Co-crystallization : Use halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene) to stabilize the lattice.

- Slow Evaporation : Dissolve in a low-boiling solvent (e.g., diethyl ether) and evaporate under inert gas.

- Cryogenic Techniques : Cool solutions to -80°C to induce nucleation. X-ray data for analogs (e.g., 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol) confirm the feasibility of this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。